molecular formula C13H14ClN3O B2988868 3-[(5-Chloropyrimidin-2-yl)amino]-1-phenylpropan-1-ol CAS No. 2379973-14-3

3-[(5-Chloropyrimidin-2-yl)amino]-1-phenylpropan-1-ol

Cat. No.: B2988868
CAS No.: 2379973-14-3
M. Wt: 263.73
InChI Key: PNHXSFGQLAIJTC-UHFFFAOYSA-N
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Description

The compound “3-[(5-Chloropyrimidin-2-yl)amino]-1-phenylpropan-1-ol” is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of rilpivirine, a drug used to treat HIV, involves a reaction between (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile in acetonitrile under reflux condition . This suggests that a similar approach could potentially be used for the synthesis of “this compound”.


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyrimidine ring attached to a phenylpropanol group via an amino linkage. The 5-position of the pyrimidine ring would be substituted with a chlorine atom .

Future Directions

The future directions for research on “3-[(5-Chloropyrimidin-2-yl)amino]-1-phenylpropan-1-ol” could potentially involve further exploration of its synthesis, characterization, and evaluation of its biological activity. Given the wide range of biological activities exhibited by pyrimidine derivatives, this compound could be of interest in the development of new therapeutic agents .

Properties

IUPAC Name

3-[(5-chloropyrimidin-2-yl)amino]-1-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-11-8-16-13(17-9-11)15-7-6-12(18)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHXSFGQLAIJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC2=NC=C(C=N2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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